2,4-Diaminobenzonitrile
CAS No.: 37705-82-1
Cat. No.: VC8269481
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37705-82-1 |
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Molecular Formula | C7H7N3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 2,4-diaminobenzonitrile |
Standard InChI | InChI=1S/C7H7N3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,9-10H2 |
Standard InChI Key | BOWQSEMOMSWTKX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)N)C#N |
Canonical SMILES | C1=CC(=C(C=C1N)N)C#N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
2,4-Diaminobenzonitrile is systematically named 2,4-diaminobenzonitrile under IUPAC guidelines . Alternative designations include:
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37705-82-1 (CAS Registry Number)
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SCHEMBL2028221 (Synonym)
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STK286084 (Supplier-specific identifier)
Molecular Formula and Structural Representation
The compound’s molecular formula, C₇H₇N₃, reflects a benzene core (C₆H₅) functionalized with two amine (-NH₂) groups and one nitrile (-C≡N) group. Its SMILES notation, C1=CC(=C(C=C1N)N)C#N, encodes the substitution pattern . The 2D and 3D structural models highlight planar geometry with hydrogen-bonding capabilities at the amine sites (Figure 1) .
Table 1: Key Identifiers and Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | 2,4-diaminobenzonitrile | |
CAS Registry Number | 37705-82-1 | |
Molecular Formula | C₇H₇N₃ | |
SMILES | C1=CC(=C(C=C1N)N)C#N | |
InChIKey | BOWQSEMOMSWTKX-UHFFFAOYSA-N |
Physicochemical Properties
Molecular Weight and Composition
2,4-Diaminobenzonitrile has a molecular weight of 133.15 g/mol, calculated from its empirical formula . Exact mass spectrometry confirms a monoisotopic mass of 133.063997236 Da .
Lipophilicity and Solubility
The compound’s partition coefficient (XLogP3 = 0.7) suggests moderate lipophilicity, balancing affinity for both polar and nonpolar solvents . While experimental solubility data are unavailable, the presence of two amine groups (hydrogen bond donors) and a nitrile (hydrogen bond acceptor) implies solubility in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrogen Bonding and Rotational Freedom
With 2 hydrogen bond donors and 3 hydrogen bond acceptors, 2,4-diaminobenzonitrile can engage in intermolecular hydrogen bonding, influencing its crystallinity and melting point . The absence of rotatable bonds (Rotatable Bond Count = 0) restricts conformational flexibility, favoring planar molecular arrangements .
Table 2: Computed Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 133.15 g/mol | |
XLogP3 | 0.7 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bond Count | 0 | |
Exact Mass | 133.063997236 Da |
Synthesis and Production
Hypothetical Synthetic Routes
Although explicit protocols for 2,4-diaminobenzonitrile are scarce in the literature, analogous compounds suggest potential pathways:
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Nitrile Formation via Rosenmund-von Braun Reaction: Bromobenzene derivatives could undergo cyanation using copper(I) cyanide.
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Nitro Group Reduction: Nitration of benzonitrile at the 2- and 4-positions followed by catalytic hydrogenation to reduce nitro (-NO₂) groups to amines (-NH₂).
Challenges in Purification
The compound’s high polarity and hydrogen-bonding capacity may complicate isolation. Patent literature on similar diaminopyrimidines highlights sulfate salt precipitation as a purification strategy, though applicability to benzonitrile derivatives remains untested.
Research Gaps and Future Directions
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Synthetic Optimization: Developing efficient, scalable routes remains critical.
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Solubility Profiling: Experimental determination in common solvents.
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Biological Screening: Testing for antimicrobial or antitumor activity.
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Material Studies: Exploring MOF or polymer applications.
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